![molecular formula C11H7Cl2NO2 B3032029 5,7-Dichloro-2-methylquinoline-3-carboxylic acid CAS No. 948293-69-4](/img/structure/B3032029.png)
5,7-Dichloro-2-methylquinoline-3-carboxylic acid
Overview
Description
5,7-Dichloro-2-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C₁₁H₇Cl₂NO₂ . It belongs to the class of quinoline derivatives and contains two chlorine atoms at positions 5 and 7 on the quinoline ring. The carboxylic acid group is attached at position 3. This compound has garnered interest due to its potential biological activities and applications in various fields .
Synthesis Analysis
The synthesis of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid involves several steps. Researchers have explored various synthetic routes, including cyclization reactions, chlorination of quinoline precursors, and carboxylation processes. Detailed studies on the optimal conditions, reagents, and yields are essential for efficient synthesis .
Molecular Structure Analysis
The molecular structure of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid consists of a quinoline ring system with chlorine substitutions at positions 5 and 7. The carboxylic acid group is attached to position 3. The spatial arrangement of atoms and bond angles significantly influences its chemical properties and interactions with other molecules .
Chemical Reactions Analysis
Researchers have investigated the reactivity of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid. It participates in various chemical reactions, including nucleophilic substitutions, esterifications, and condensations. Understanding its reactivity profile is crucial for designing synthetic pathways and exploring its potential applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Analytical Chemistry
These applications highlight the versatility and potential impact of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid across diverse scientific disciplines. Keep in mind that ongoing research may uncover additional uses for this intriguing compound . If you have any further questions or need more details, feel free to ask!
Mechanism of Action
The precise mechanism of action for 5,7-Dichloro-2-methylquinoline-3-carboxylic acid depends on its intended use. In biological systems, it may interact with specific receptors, enzymes, or cellular pathways. Further studies are necessary to elucidate its mode of action and potential therapeutic targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,7-dichloro-2-methylquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-5-7(11(15)16)4-8-9(13)2-6(12)3-10(8)14-5/h2-4H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCUCYBGTNOGBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CC(=CC2=N1)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589085 | |
Record name | 5,7-Dichloro-2-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-2-methylquinoline-3-carboxylic acid | |
CAS RN |
948293-69-4 | |
Record name | 5,7-Dichloro-2-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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